Nanomolar Potency of HC-070 on TRPC5 and TRPC4 vs. Micromolar Potency of Early-Generation Inhibitors
HC-070 demonstrates nanomolar potency against multiple TRPC4 and TRPC5 channel assemblies, representing a >1,000-fold improvement over earlier tool compounds M084 and a >100-fold improvement over ML204. In whole-cell patch clamp assays, HC-070 inhibits hTRPC5 with an IC50 of 0.52 nM (La³⁺-activated) and hTRPC4 with an IC50 of 0.49 nM (M2R-activated) [1]. In contrast, M084 exhibits an IC50 of 8.2–10.3 μM against TRPC4/5, and ML204 shows an IC50 of 0.96 μM [2].
| Evidence Dimension | Potency (IC50) against TRPC5 |
|---|---|
| Target Compound Data | HC-070: 0.52 nM (hTRPC5, La³⁺-activated, whole-cell patch clamp) |
| Comparator Or Baseline | M084: 8.2 μM; ML204: 0.96 μM |
| Quantified Difference | HC-070 is ~15,800-fold more potent than M084 and ~1,850-fold more potent than ML204 on TRPC5 |
| Conditions | Whole-cell manual patch clamp on recombinantly expressed human TRPC5 channels |
Why This Matters
Sub-nanomolar potency enables lower compound usage, reduced cytotoxicity risk, and more physiologically relevant dosing in in vitro and ex vivo studies.
- [1] Just S, Chenard BL, Ceci A, Strassmaier T, Chong JA, Blair NT, et al. (2018) Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice. PLoS ONE 13(1): e0191225. Table 1. https://doi.org/10.1371/journal.pone.0191225 View Source
- [2] Nilius B, Flockerzi V. (2020) Mammalian Transient Receptor Potential (TRP) Cation Channels. Handbook of Experimental Pharmacology. Table 4. https://doi.org/10.1007/164_2020_376 View Source
